molecular formula C17H26O4 B1660177 (5R)-5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one CAS No. 72749-01-0

(5R)-5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one

Cat. No. B1660177
CAS RN: 72749-01-0
M. Wt: 294.4 g/mol
InChI Key: NLDDIKRKFXEWBK-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R)-5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one is a beta-hydroxy ketone, a monomethoxybenzene and a member of phenols.

Scientific Research Applications

Extraction and Structural Analysis

(5R)-5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one is found in the rhizomes of Zingiber officinale (ginger). Kikuzaki, Tsai, and Nakatani (1992) isolated gingerdiol and its analogues, including this compound, from ginger, characterizing their structures using chemical and spectroscopic evidence (Kikuzaki, Tsai, & Nakatani, 1992).

Anticancer Properties

The compound has been linked to novel anticancer agents. Shinde et al. (2007) discuss the separation of enantiomers of a closely related compound, highlighting its potential as an anticancer agent (Shinde et al., 2007).

Antioxidant Activities

Zhou et al. (2007) identified diarytheptanoids, including analogues of this compound, in ginger, and assessed their antioxidant activities. The study confirms the presence of compounds with significant antioxidant properties (Zhou et al., 2007).

Chemical Transformations and Synthesis

Sápi et al. (1997) synthesized various compounds, including derivatives of this compound, and studied their base-catalyzed ring transformations, contributing to the understanding of chemical properties of these compounds (Sápi et al., 1997).

Medicinal and Biological Applications

Studies like that by Joubert et al. (2002) delve into the biological effects of phenolic compounds, including those structurally similar to this compound, on gene transfer and virulence gene induction, indicating potential medicinal and biological research applications (Joubert et al., 2002).

properties

CAS RN

72749-01-0

Molecular Formula

C17H26O4

Molecular Weight

294.4 g/mol

IUPAC Name

(5R)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one

InChI

InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3/t14-/m1/s1

InChI Key

NLDDIKRKFXEWBK-CQSZACIVSA-N

Isomeric SMILES

CCCCC[C@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O

SMILES

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O

Canonical SMILES

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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